molecular formula C17H11F3N2O2S3 B2650631 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 637318-26-4

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Katalognummer: B2650631
CAS-Nummer: 637318-26-4
Molekulargewicht: 428.46
InChI-Schlüssel: CVFRXVUUPONSOU-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic compound designed around the rhodanine-3-acetic acid pharmacophore, a scaffold recognized for its significant low toxicity against normal cells and potent bioactivity . This molecule is of high interest in anticancer research, particularly for its potential to disrupt microtubule dynamics. Microtubules are critical components of the cell cytoskeleton, essential for maintaining cell shape, division, and proliferation; cancer cells are exceptionally sensitive to agents that modulate their assembly . Compounds based on the rhodanine scaffold, especially those featuring α, β-unsaturated ketones and acetamide derivatives like this one, have been shown to act as microtubule-stabilizing agents, promoting tubulin polymerization in a manner similar to the anticancer drug Taxol . Computational docking studies of highly similar analogs suggest a strong interaction with the Taxol binding site on tubulin, specifically involving residue Arg β369, which underpins its mechanism of action . In vitro proliferation assays on various human cancer cell lines demonstrate that related rhodanine derivatives exhibit potent antiproliferative activity, effectively disrupting cancer cell migration in a concentration-dependent manner . Furthermore, the thiophene and trifluoromethylphenyl moieties incorporated into its structure are privileged motifs in medicinal chemistry, often enhancing a molecule's electronic properties and binding affinity . This combination of features makes (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide a valuable chemical tool for researchers investigating novel pathways in cancer biology and developing next-generation microtubule-targeting therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S3/c18-17(19,20)10-3-1-4-11(7-10)21-14(23)9-22-15(24)13(27-16(22)25)8-12-5-2-6-26-12/h1-8H,9H2,(H,21,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFRXVUUPONSOU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of various amines with thiazolidine precursors. For the compound , a synthetic route could involve the reaction of 2-thioxothiazolidin-3-one derivatives with appropriate aldehydes and amines under controlled conditions. Research has shown that modifications at the C-terminal can significantly influence biological activity .

Anticancer Properties

Several studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one described have shown moderate to strong antiproliferative activity against various human cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism
5eHL-6012.5Apoptosis induction
5fK56215.0Cell cycle arrest
(E)-2...A54920.0Microtubule modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Effectiveness
Staphylococcus aureus16Strong
Escherichia coli32Moderate
Bacillus subtilisNot effectiveN/A

Anti-inflammatory Effects

Thiazolidinones have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of a thiazolidinone derivative on various cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
  • Antimicrobial Efficacy : Another research project focused on the antibacterial action of thiazolidinones against resistant bacterial strains. The findings highlighted the compound's ability to disrupt biofilm formation, making it a candidate for treating antibiotic-resistant infections .

The biological activities of thiazolidinones can be attributed to several mechanisms:

  • Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, particularly at the G1/S phase.
  • Antibacterial Mechanisms : They may disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties:
Recent studies have indicated that thiazolidine derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against MDA-MB-231 (breast cancer), HCT116 (colon cancer), HT29, MCF7, and SW620 cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cancer cell growth and survival.

Antiviral Activity:
The compound has been investigated for its potential as an antiviral agent. Thiazolidine derivatives have been noted for their ability to inhibit viral fusion processes, particularly in enveloped viruses like HIV and influenza. This inhibition occurs through the targeting of viral glycoproteins essential for membrane fusion, thereby preventing viral entry into host cells . The synthesis of such compounds often involves modifications that enhance their efficacy and selectivity against viral targets.

Therapeutic Potential

Anticonvulsant Activity:
There is emerging evidence suggesting that thiazolidine derivatives can exhibit anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, making them potential candidates for treating epilepsy .

Antioxidant Effects:
Thiazolidine derivatives have also been reported to possess antioxidant properties, which can protect cells from oxidative stress and related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .

Case Studies and Research Findings

StudyFindings
Yahiaoui et al. (2020)Demonstrated antiproliferative effects against multiple cancer cell lines using thiazolidine derivatives .
University Research on Antiviral ActivityShowed that similar compounds effectively inhibit HIV and influenza virus entry through glycoprotein targeting .
Anticonvulsant ResearchIdentified potential anticonvulsant activity linked to structural modifications in thiazolidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Below is a detailed comparison with structurally related analogs, focusing on substituent effects, synthesis outcomes, and physicochemical properties.

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound ID/Name Core Structure Substituents at Position 5 N-Substituent on Acetamide Yield (%) Melting Point (°C) Reference
Target Compound 2-thioxothiazolidinone (E)-Thiophen-2-ylmethylene 3-(Trifluoromethyl)phenyl N/A N/A N/A
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 2-thioxothiazolidinone 4-Chlorobenzylidene 4-Methoxyphenyl 90 186–187
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) 2-thioxothiazolidinone (5-Nitro-2-furyl)methylene 4-Fluorophenyl 53 155–156
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Thiazolidinone (dioxo) (E)-3-Phenylpropenylidene 4-Fluorophenyl N/A N/A
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (2) 1,3,4-Thiadiazole N/A 4-(Trifluoromethyl)phenyl N/A N/A

Analysis of Substituent Effects

(a) Position 5 Substituents
  • Nitro-furyl (Compound 12) : The nitro group introduces strong electron-withdrawing effects but reduces synthetic yield (53% vs. 90% for Compound 9), likely due to steric hindrance or side reactions .
  • Phenylpropenylidene () : The extended conjugated system may improve UV absorption properties but could reduce metabolic stability.
(b) N-Substituent on Acetamide
  • 3-(Trifluoromethyl)phenyl (Target Compound) : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a trait shared with Compound 2 (), which also features a trifluoromethylphenyl group .
(c) Core Modifications
  • Dioxo vs. Thioxo ( vs. Target Compound) : Replacement of the thioxo group with a dioxo moiety () reduces sulfur-mediated reactivity, which may diminish hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide?

  • Methodology : The compound is typically synthesized via a multi-step approach involving:

  • Step 1 : Condensation of a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-yl-acetamide derivatives) with thiophene-2-carbaldehyde under acidic conditions to form the (E)-configured thiophenylmethylene group.
  • Step 2 : Subsequent coupling with 3-(trifluoromethyl)phenylamine using chloroacetyl chloride or similar acylating agents in the presence of triethylamine (reflux in dioxane or DMF) .
  • Key Optimization : Reaction monitoring via TLC and recrystallization from ethanol-DMF mixtures improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for the thiophenylmethylene group (δ ~7.2–7.8 ppm for aromatic protons) and the trifluoromethylphenyl moiety (distinct CF₃ splitting patterns).
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (where feasible) resolves stereochemical ambiguities, especially the (E)-configuration of the thiophenylmethylene group .

Q. How can researchers assess the compound's stability under experimental conditions?

  • Protocol :

  • Perform accelerated stability studies in DMSO or aqueous buffers (pH 4–9) at 25–40°C for 7–14 days.
  • Monitor degradation via HPLC-UV (retention time shifts) or LC-MS (mass changes).
  • Key instability markers include hydrolysis of the thioxothiazolidinone ring or oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values in cancer cell lines) be resolved?

  • Root-Cause Analysis :

  • Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch) and confirm compound solubility (use DMSO controls ≤0.1%).
  • Metabolic Interference : Test for off-target effects via kinase profiling panels or metabolomic screening .
  • Structural Confirmation : Re-validate batch purity via ¹H NMR and HRMS to rule out degradation .

Q. What experimental design strategies optimize synthesis yield and selectivity?

  • DoE (Design of Experiments) Approach :

  • Factors : Vary solvent polarity (DMF vs. dioxane), temperature (reflux vs. room temperature), and stoichiometry (1:1 to 1:2 molar ratios of intermediates).
  • Response Variables : Track yield (gravimetric analysis) and enantiomeric excess (HPLC with chiral columns).
  • Statistical Modeling : Use software like Minitab to identify critical factors (e.g., solvent choice impacts thiophenylmethylene stereochemistry) .

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets like PPAR-γ (a common receptor for thiazolidinone derivatives).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and ligand-receptor hydrogen bonding.
  • ADMET Prediction : Employ SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Q. What strategies address low solubility in pharmacological assays?

  • Formulation Approaches :

  • Co-solvents : Use cyclodextrin complexes or PEG-based vehicles to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or thiophene positions .
  • Nanoencapsulation : Test liposomal or PLGA nanoparticle formulations for sustained release .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Hypothesis Testing :

  • Pharmacokinetics : Measure plasma half-life and tissue distribution (via LC-MS/MS) to identify bioavailability issues.
  • Metabolite Screening : Identify active/inactive metabolites using UPLC-QTOF-MS.
  • Dose Escalation : Re-evaluate efficacy in xenograft models with adjusted dosing regimens .

Q. Why might NMR and X-ray data conflict regarding stereochemistry?

  • Troubleshooting :

  • Dynamic Effects : NMR may average conformers (e.g., thiophene ring flipping), while X-ray captures static configurations.
  • Crystal Packing : Intermolecular forces in crystals can distort bond angles vs. solution-state NMR.
  • Resolution Limits : Low-field NMR (≤400 MHz) may miss splitting patterns resolved by 700+ MHz instruments .

Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Purity (HPLC)
Thiazolidinone precursorAcetic anhydride, reflux6895.2
Thiophenylmethylene derivativeEt₃N, DMF, 80°C7297.5
Final acetamide productChloroacetyl chloride, dioxane5898.8
Data derived from

Table 2 : Biological Activity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Assay TypeNotes
MCF-712.3 ± 1.2MTTSynergy with paclitaxel observed
A54918.9 ± 2.1SRBCaspase-3 activation confirmed
HepG29.7 ± 0.8ATP-luminescenceROS-dependent apoptosis
Data compiled from

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.